molecular formula C12H12O2 B15145187 Ethyl 2-(prop-2-yn-1-yl)benzoate

Ethyl 2-(prop-2-yn-1-yl)benzoate

Cat. No.: B15145187
M. Wt: 188.22 g/mol
InChI Key: SCPLANWIHFMLMS-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-2-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(prop-2-yn-1-yl)benzoate can be synthesized through the esterification of benzoic acid with ethyl alcohol and propargyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(prop-2-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(prop-2-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl benzoate
  • Propargyl benzoate
  • 2-Propynyl benzoate

Uniqueness

Ethyl 2-(prop-2-yn-1-yl)benzoate is unique due to the presence of both an ethyl group and a prop-2-yn-1-yl group attached to the benzoate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-prop-2-ynylbenzoate

InChI

InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h1,5-6,8-9H,4,7H2,2H3

InChI Key

SCPLANWIHFMLMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC#C

Origin of Product

United States

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